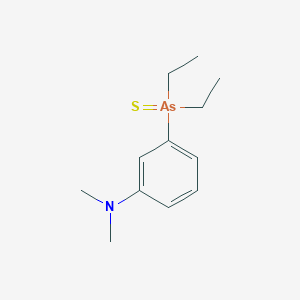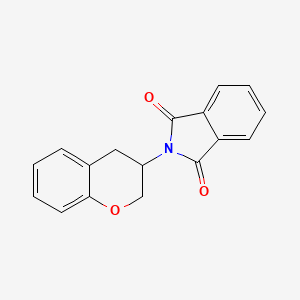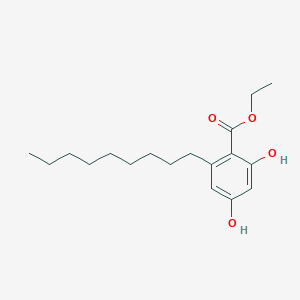
17-Isocyanatoheptadeca-5,7,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Isocyanatoheptadeca-5,7,9-triene is an organic compound with the molecular formula C18H29NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a heptadecatriene backbone, which includes three conjugated double bonds at positions 5, 7, and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Isocyanatoheptadeca-5,7,9-triene typically involves the reaction of heptadeca-5,7,9-triene with a suitable isocyanate reagent. One common method is the reaction of heptadeca-5,7,9-triene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
17-Isocyanatoheptadeca-5,7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions to form various derivatives.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines and related compounds.
Substitution: Ureas, carbamates, and thiocarbamates.
Scientific Research Applications
17-Isocyanatoheptadeca-5,7,9-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.
Industry: Used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 17-Isocyanatoheptadeca-5,7,9-triene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
17-Isocyanatoheptadeca-5,7,9,11-tetraene: Similar structure with an additional double bond.
17-Isocyanatoheptadeca-5,7-diene: Lacks one of the double bonds present in 17-Isocyanatoheptadeca-5,7,9-triene.
17-Isocyanatoheptadeca-5,9-diene: Another structural isomer with different positions of double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of the isocyanate group
Properties
CAS No. |
61361-80-6 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
17-isocyanatoheptadeca-5,7,9-triene |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20/h5-10H,2-4,11-17H2,1H3 |
InChI Key |
JXSNPLAYXFLHSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol](/img/structure/B14578722.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14578726.png)

![N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide](/img/structure/B14578733.png)






![N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14578782.png)


![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
